4-Butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 2-(acetyloxy)benzoate
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Overview
Description
4-Butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 2-(acetyloxy)benzoate is a complex organic compound with the molecular formula C28H26N2O5 and a molecular weight of 470.52 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring, a butyl group, and an acetyloxybenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-Butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 2-(acetyloxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
4-Butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
4-Butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 2-(acetyloxy)benzoate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .
Comparison with Similar Compounds
4-Butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 2-(acetyloxy)benzoate can be compared with other similar compounds, such as:
4-Butyl-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrazol-3-yl 1,3-benzodioxole-5-carboxylate: This compound has a similar pyrazole ring structure but differs in the substituents attached to the ring.
4-Butyl-1,2-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 3,4,5-trimethoxybenzoate: This compound also features a pyrazole ring but has different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
CAS No. |
42177-40-2 |
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Molecular Formula |
C28H26N2O5 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 2-acetyloxybenzoate |
InChI |
InChI=1S/C28H26N2O5/c1-3-4-17-24-26(32)29(21-13-7-5-8-14-21)30(22-15-9-6-10-16-22)27(24)35-28(33)23-18-11-12-19-25(23)34-20(2)31/h5-16,18-19H,3-4,17H2,1-2H3 |
InChI Key |
BLQFPOWOBDISTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4OC(=O)C |
Origin of Product |
United States |
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